(5S)-5-propyloxolan-2-one
Description
Significance within the Chiral Lactone Research Landscape
Chiral γ-lactones, as a class of compounds, are of immense importance in chemical research. They are recognized as crucial building blocks in the synthesis of a wide array of biologically active natural products. core.ac.ukacs.org The enantiomeric purity of these lactones is often critical to the biological function of the final product.
The significance of (5S)-5-propyloxolan-2-one and related chiral lactones stems from several key areas:
Natural Product Synthesis: Optically active 5-alkyl-substituted γ-lactones are attractive precursors for the synthesis of complex natural products, including insect pheromones, cardenolides, and lignans. core.ac.uk
Flavor and Fragrance Industry: Chiral lactones are important flavor compounds found in nature. uwm.edu.pl The specific enantiomeric distribution can significantly impact the organoleptic properties of foods and perfumes. For instance, this compound is utilized in biodegradable perfume compositions. googleapis.comgoogle.com
Biological Activity: The γ-lactone moiety is a common structural motif in molecules exhibiting a range of biological activities. uwm.edu.pl
The table below highlights the key attributes of this compound.
| Attribute | Description |
| IUPAC Name | This compound |
| Common Name | (S)-γ-Heptalactone |
| Molecular Formula | C7H12O2 |
| Key Structural Feature | Five-membered lactone ring with a C5 propyl group in (S)-configuration |
| Primary Research Areas | Natural Product Synthesis, Flavor & Fragrance Chemistry |
Evolution of Research Trends in Stereoselective Synthesis of γ-Lactones
The development of efficient and highly stereoselective synthetic routes to enantiomerically pure γ-lactones like this compound has been a major focus of organic synthesis research. core.ac.uk The evolution of these methods reflects the broader advancements in asymmetric catalysis and synthetic methodology.
Early methods often relied on chiral pool synthesis, utilizing naturally occurring chiral starting materials. However, the demand for greater flexibility and access to both enantiomers has driven the development of catalytic asymmetric methods.
Key trends in the stereoselective synthesis of γ-lactones include:
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of unsaturated precursors is a powerful tool for establishing the stereocenter.
Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases and dehydrogenases, offers high enantioselectivity under mild reaction conditions. researchgate.net Research has explored the use of biocatalysis to produce chiral γ-lactones from simple starting materials. researchgate.net
Organocatalysis: The development of small organic molecule catalysts for enantioselective reactions has provided new avenues for the synthesis of chiral lactones.
Metal-Catalyzed Reactions: Various transition metal catalysts have been employed for asymmetric transformations, including conjugate additions and alkylations, to construct the chiral lactone framework. oup.comrsc.org
The following table summarizes some of the key synthetic strategies that have been developed for chiral γ-lactones.
| Synthetic Strategy | Description | Key Advantages |
| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products as starting materials. | Access to specific enantiomers. |
| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral unsaturated lactone or precursor using a chiral catalyst. | High enantioselectivity and atom economy. |
| Biocatalysis | Use of enzymes to perform stereoselective transformations. | High specificity, mild reaction conditions. researchgate.net |
| Organocatalysis | Employment of small chiral organic molecules as catalysts. | Metal-free, often robust and environmentally friendly. |
| Asymmetric Alkylation/Addition | Enantioselective addition of nucleophiles to prochiral substrates. | Versatile for introducing various side chains. core.ac.ukoup.com |
The ongoing research in this field continues to focus on developing more efficient, sustainable, and versatile methods for the synthesis of specific enantiomers of γ-lactones like this compound, driven by their continued importance in science and industry.
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(5S)-5-propyloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
VLSVVMPLPMNWBH-LURJTMIESA-N |
SMILES |
CCCC1CCC(=O)O1 |
Isomeric SMILES |
CCC[C@H]1CCC(=O)O1 |
Canonical SMILES |
CCCC1CCC(=O)O1 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies for Stereochemical Elucidation of 5s 5 Propyloxolan 2 One
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of a chiral substance with left and right circularly polarized light. These methods are powerful, non-destructive tools for assigning the absolute configuration of molecules in solution. nih.gov
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov It has become a reliable method for determining the absolute configuration of chiral molecules in solution, offering an alternative to X-ray crystallography without the need for single crystals. nih.govamericanlaboratory.com
The process involves two key steps. First, the experimental VCD spectrum of (5S)-5-propyloxolan-2-one is measured. Second, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one enantiomer (e.g., the 'S' configuration). nih.gov The absolute configuration of the sample is definitively assigned by comparing the experimental spectrum with the calculated one. A good agreement in the signs (+ or -) and relative intensities of the major VCD bands confirms the configuration. americanlaboratory.comnih.gov
Table 1: Illustrative Comparison of Experimental and Calculated VCD Data for this compound Note: This data is representative and illustrates the comparison methodology.
| Vibrational Mode | Calculated Frequency (cm⁻¹) for (S)-isomer | Calculated VCD Intensity Sign for (S)-isomer | Experimental Frequency (cm⁻¹) | Experimental VCD Intensity Sign | Assignment Confirmation |
|---|---|---|---|---|---|
| C=O stretch | 1785 | + | 1788 | + | Match |
| C-O-C stretch | 1180 | - | 1182 | - | Match |
| CH₂ bend | 1460 | + | 1458 | + | Match |
| CH wag (chiral center) | 1350 | - | 1355 | - | Match |
Raman Optical Activity (ROA) is a complementary technique to VCD that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. wikipedia.org As a form of vibrational optical activity, ROA provides detailed information about the stereostructure of chiral molecules in solution. chimia.chrsc.org The interpretation of ROA spectra follows a similar comparative approach to VCD. The experimental ROA spectrum is compared against a spectrum predicted by ab initio calculations to establish the absolute configuration. chimia.chacs.org ROA is particularly sensitive to the conformation of the molecular backbone and can be a powerful probe for the solution-state structure of compounds like this compound. rsc.org
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. nih.gov For molecules containing a chromophore, such as the carbonyl group in the lactone ring of this compound, ECD can be a highly sensitive method for stereochemical assignment. mdpi.com The resulting spectrum, which plots the difference in absorbance (ΔA) against wavelength, provides a unique fingerprint for a specific enantiomer. nih.govmdpi.com Similar to VCD and ROA, the modern approach to absolute configuration assignment with ECD involves comparing the experimentally measured spectrum to one generated from quantum chemical calculations for a known stereoisomer. mdpi.commdpi.com
Circularly Polarized Luminescence (CPL) is the emission analogue of ECD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore in its excited state. elsevierpure.comfrontiersin.org This technique provides unique information about the geometry of a molecule in its excited state. frontiersin.org The key parameter in CPL is the luminescence dissymmetry factor (g_lum), which quantifies the degree of circular polarization in the emitted light. frontiersin.org While less common than absorption-based chiroptical methods, CPL can be a valuable tool for detailed conformational analysis of chiral molecules that fluoresce or phosphoresce. elsevierpure.comnih.gov The application of CPL to this compound would provide insight into its excited-state chirality.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis
Standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently unable to distinguish between enantiomers, as they have identical physical properties (e.g., chemical shifts, coupling constants) in an achiral environment. nih.gov However, NMR can be transformed into a powerful tool for chiral analysis through the use of chiral auxiliary reagents that induce a diastereomeric environment.
To enable chiral discrimination by NMR, enantiomers are converted into diastereomers, which have different physical properties and are thus distinguishable in the NMR spectrum. researchgate.net This is achieved through two primary strategies:
Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a mixture of diastereomers. nih.gov For a racemic sample of a precursor to this compound, such as 4-hydroxyheptanoic acid, reaction with a CDA like (R)-Mosher's acid would produce two distinct diastereomeric esters. These diastereomers will exhibit different chemical shifts (Δδ) for protons near the stereocenter, allowing for quantification of enantiomeric excess and, in some cases, assignment of absolute configuration.
Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction breaks the magnetic equivalence of the enantiomers, leading to separate signals in the NMR spectrum. researchgate.netnih.gov This method is advantageous as it is non-destructive and requires simple mixing. acs.org For γ-lactones specifically, chiral alcohols like 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) (TFAE), known as Pirkle's alcohol, have been shown to be effective CSAs. bates.edu In the presence of a single enantiomer of a CSA, the proton signals of (R)- and (S)-5-propyloxolan-2-one would be resolved into two distinct sets of peaks. researchgate.net
Table 2: Representative ¹H-NMR Data Showing Chiral Discrimination of a Racemic 5-propyloxolan-2-one Sample Using a Chiral Solvating Agent (CSA) Note: This data is hypothetical and illustrates the signal splitting phenomenon.
| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (R)-CSA (ppm) | Δδ (ppm) |
|---|---|---|---|
| H at C5 (R-enantiomer) | 4.35 (multiplet) | 4.38 | 0.05 |
| H at C5 (S-enantiomer) | 4.35 (multiplet) | 4.33 | |
| CH₂ protons (adjacent to C5) | 1.60 (multiplet) | 1.62 (R-enantiomer) / 1.59 (S-enantiomer) | 0.03 |
J-based Configuration Analysis (JBCA)
J-based configurational analysis (JBCA) is a powerful NMR technique used to determine the relative configuration of chiral centers, particularly in flexible acyclic and cyclic systems. nih.govencyclopedia.pub First reported by Murata and Yasumoto, the method relies on the measurement of various homonuclear (³JH,H) and heteronuclear (²JH,C and ³JH,C) coupling constants. nih.govencyclopedia.pub These coupling constants provide crucial information about the dihedral angles between coupled nuclei, which in turn allows for the assignment of the molecule's preferred conformation in solution. encyclopedia.pub
For a molecule like this compound, JBCA would focus on the stereocenter at C5 and its relationship with adjacent protons. By analyzing the coupling constants between H5 and the protons on C4 (H4a, H4b) and the propyl chain, the spatial arrangement around the chiral center can be deduced.
Key Steps in JBCA for this compound:
Measurement of Coupling Constants: Acquisition of high-resolution 1D and 2D NMR spectra to accurately measure key J-couplings.
Conformational Analysis: The magnitude of these coupling constants is compared against established values from Karplus-like equations, which correlate coupling constants to dihedral angles.
Configuration Assignment: By determining the dominant conformation, the relative stereochemistry of the substituents can be assigned. For the C5 stereocenter, the analysis of ³JH5,H4a, ³JH5,H4b, and couplings into the propyl side chain would reveal the orientation of the propyl group relative to the lactone ring.
Table 1: Key Coupling Constants in J-Based Configuration Analysis
| Coupling Constant Type | Information Provided | Relevance to this compound |
| ³JH,H (Vicinal Proton-Proton) | Dihedral angle between C-H bonds | Determines the relative orientation of H5 and the C4 protons, revealing ring puckering and propyl group orientation. |
| ²JH,C (Geminal Proton-Carbon) | Bond angle and substituent electronegativity | Provides information about the geometry around the C5 carbon. |
| ³JH,C (Vicinal Proton-Carbon) | Dihedral angle across C-C bonds | Helps to confirm the stereochemical arrangement by analyzing the relationship between protons and carbons separated by three bonds. |
Advanced One-Dimensional and Two-Dimensional NMR Sequences for Stereochemical Details
Beyond J-coupling analysis, a suite of advanced 1D and 2D NMR experiments is essential for the complete structural and stereochemical confirmation of this compound. These techniques provide a comprehensive picture of the molecule's covalent framework and spatial arrangement.
1D Nuclear Overhauser Effect (NOE) Spectroscopy: This experiment detects spatial proximity between protons. For this compound, irradiation of the H5 proton would show NOE enhancements to nearby protons on the ring and the propyl chain, confirming their through-space relationships and supporting the stereochemical assignment.
2D NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for visualizing all proton-proton spatial correlations in the molecule simultaneously. scite.ai These experiments are crucial for mapping the 3D structure and confirming the relative configuration at the C5 stereocenter.
2D Correlation Spectroscopy (COSY): This experiment identifies proton-proton spin-spin coupling networks, allowing for the unambiguous assignment of all protons within the propyl chain and the lactone ring.
2D Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with its directly attached carbon atom, providing a clear map of the C-H connectivities.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| C1 (Propyl CH₃) | ~0.95 (t) | ~13.8 | COSY: H2' |
| C2' (Propyl CH₂) | ~1.45 (m) | ~18.5 | COSY: H1', H3' |
| C3' (Propyl CH₂) | ~1.65 (m) | ~35.7 | COSY: H2', H5 |
| C5 | ~4.50 (m) | ~79.5 | COSY: H4, H3'; HMBC: C2, C3, C4 |
| C4 | ~2.30 (m), ~1.90 (m) | ~29.3 | COSY: H5, H3 |
| C3 | ~2.60 (m) | ~27.8 | COSY: H4 |
| C2 (C=O) | - | ~177.0 | HMBC: H3, H4 |
Mass Spectrometry Techniques for Enantiomeric Differentiation
Standard mass spectrometry is inherently "chiral blind" and cannot distinguish between enantiomers, as they possess identical mass-to-charge ratios. chromatographyonline.com Therefore, specialized techniques that introduce a chiral selectivity element are required for enantiomeric differentiation and quantification.
Mass Spectrometry-PhotoElectron Circular Dichroism (MS-PECD) for Direct Enantiomer-Selective Analysis
Mass Spectrometry-PhotoElectron Circular Dichroism (MS-PECD) is a novel and powerful technique for the direct, enantiomer-specific analysis of chiral molecules without the need for prior chromatographic separation. chromatographyonline.commassspecpecd.com The principle involves photoionizing chiral molecules with circularly polarized light and measuring the angular distribution of the emitted photoelectrons. rsc.org
The photoelectron angular distribution exhibits a forward-backward asymmetry along the direction of light propagation, and the direction of this asymmetry is opposite for the two enantiomers. arxiv.org PECD signals are remarkably sensitive, showing asymmetries typically in the range of 1-10%, which is two to three orders of magnitude larger than those observed in traditional circular dichroism (CD). massspecpecd.comrsc.org By coupling this technique with a mass spectrometer, the PECD signal can be correlated with a specific mass, allowing for the direct analysis of individual chiral components within a complex mixture. chromatographyonline.com
Chiral Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Chiral Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a well-established and robust method for separating and quantifying the enantiomers of volatile and thermally stable compounds like this compound. nih.gov The key to this technique is the use of a GC column containing a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. scispace.com
Methodology:
Injection and Volatilization: The sample is injected into the GC, where it is vaporized.
Chiral Separation: The vaporized enantiomers travel through the chiral column. They form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times.
Detection: The separated enantiomers elute from the column at different times and are subsequently ionized and detected by a tandem mass spectrometer (MS/MS). The MS/MS provides high selectivity and sensitivity, minimizing interferences from the sample matrix. researchgate.netnih.gov
Chiral GC-MS/MS generally provides better enantioselectivity for smaller, more volatile N-acyl homoserine lactones, a class of molecules structurally related to this compound. nih.gov
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a complementary technique to GC-MS/MS and is particularly useful for less volatile or thermally labile compounds. osti.gov The principle is similar, involving the differential interaction of enantiomers with a chiral stationary phase, but it occurs in the liquid phase. us.es
Methodology:
Injection: The sample is injected into the LC system.
Chiral Separation: The sample is passed through an LC column packed with a CSP using a liquid mobile phase. The enantiomers of this compound are separated based on their differing affinities for the CSP.
Ionization and Detection: The eluent from the LC column is directed to an MS-compatible ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI). The separated enantiomers are then detected by the mass spectrometer.
LC-MS/MS offers significant advantages, including high sensitivity, the ability to analyze compounds without chromophores, and applicability to a wide range of molecular polarities. osti.gov For lactones, LC-MS/MS has been shown to provide greater enantioselectivity for larger, more hydrophobic molecules. nih.gov The development of two-dimensional LC-MS/MS methods further enhances the ability to resolve and quantify enantiomers in complex biological matrices. researchgate.netnih.gov
Table 3: Comparison of Chiral Mass Spectrometry Techniques
| Technique | Principle of Chiral Recognition | Separation Required? | Key Advantages |
| MS-PECD | Asymmetric photoemission after ionization with circularly polarized light | No | Direct analysis, high sensitivity, no derivatization or chiral columns needed. massspecpecd.com |
| GC-MS/MS | Differential interaction with a chiral stationary phase in the gas phase | Yes | High resolution for volatile compounds, robust and well-established. nih.gov |
| LC-MS/MS | Differential interaction with a chiral stationary phase in the liquid phase | Yes | Versatile, suitable for non-volatile/thermally labile compounds, high sensitivity. osti.govus.es |
Applications in Advanced Materials and Polymer Chemistry Based on Chiral γ Lactones
Ring-Opening Polymerization (ROP) of Lactones
The ring-opening polymerization of lactones is a versatile method for producing aliphatic polyesters. However, the ROP of five-membered γ-butyrolactone and its derivatives presents a thermodynamic challenge due to the low ring strain of the monomer. Consequently, the polymerization is often an equilibrium-limited process, requiring carefully selected catalysts and reaction conditions to achieve high molecular weight polymers. The introduction of a substituent at the 5-position, as in (5S)-5-propyloxolan-2-one, can influence the polymerizability and the properties of the resulting polymer.
Controlled Stereoselective Polymerization
The chirality of this compound offers a pathway to polymers with controlled tacticity, which in turn governs the material's physical and mechanical properties, such as crystallinity and thermal behavior.
The use of an enantiopure monomer like this compound is a direct strategy to synthesize isotactic polymers. In this process, the stereochemistry of the repeating units in the polymer chain is dictated by the chirality of the monomer. The resulting isotactic poly(γ-heptalactone) is expected to have a regular chain structure, which can lead to enhanced crystallinity and a higher melting point compared to its atactic counterpart, which would be formed from a racemic mixture of the monomer. The degree of isotacticity is crucial for achieving desirable material properties.
The choice of catalyst is paramount in controlling the stereochemistry of the ROP of chiral lactones. Various catalytic systems have been explored for their ability to influence polymer tacticity.
Yttrium Complexes: Yttrium-based catalysts, particularly those with bulky ancillary ligands, have demonstrated high activity and stereoselectivity in the ROP of various lactones. For chiral γ-lactones, these catalysts can operate through a coordination-insertion mechanism, where the stereochemistry of the polymer is controlled by either the chiral catalyst (enantiomorphic site control) or the chirality of the last inserted monomer unit at the growing chain end (chain-end control). While specific data for this compound is scarce, studies on analogous substituted lactones suggest that yttrium complexes can be effective in producing stereoregular polymers.
Salen-Aluminum Complexes: Aluminum complexes supported by salen-type ligands are another important class of catalysts for ROP. Chiral salen ligands can create a chiral environment around the aluminum center, enabling stereoselective polymerization of racemic lactones or enforcing the retention of stereochemistry when polymerizing enantiopure monomers. The catalytic activity and selectivity of these complexes can be tuned by modifying the steric and electronic properties of the salen ligand.
Phosphoric Acid: Chiral Brønsted acids, such as binaphthol-derived phosphoric acids, have emerged as effective organocatalysts for asymmetric polymerizations. In the context of racemic lactones, these catalysts can facilitate asymmetric kinetic resolution polymerization, where one enantiomer is preferentially polymerized over the other. For an enantiopure monomer like this compound, a chiral phosphoric acid could potentially catalyze the ROP while preserving the stereochemical integrity of the monomer unit.
Table 1: Overview of Catalytic Systems for Stereoselective ROP of Chiral Lactones
| Catalyst Type | Potential Mechanism of Stereocontrol | Expected Polymer Tacticity from this compound |
|---|---|---|
| Yttrium Complexes | Chain-end control or Enantiomorphic site control | Isotactic |
| Salen-Aluminum | Enantiomorphic site control | Isotactic |
Copolymerization Strategies with Chiral Lactones
To overcome the thermodynamic limitations of homopolymerizing γ-lactones and to tailor the properties of the final material, copolymerization with more reactive, higher-strain lactones like ε-caprolactone is a common strategy. Introducing this compound as a comonomer can impart specific functionalities and stereochemical information into the resulting copolymer. The distribution of the comonomers (random, block, or gradient) can be controlled by the choice of catalyst and polymerization conditions, which in turn affects the thermal and mechanical properties of the copolymer.
Polymerization of Strain-Enabled Lactones (e.g., α-Angelica lactone)
While not directly related to this compound, the study of strain-enabled lactones like α-angelica lactone provides valuable insights. The presence of an exocyclic double bond in α-angelica lactone increases the ring strain, making it more amenable to ROP. The resulting polymers contain pendant functionalities that can be used for post-polymerization modifications, a strategy that could be conceptually applied to derivatives of this compound to create functional materials.
Synthesis of Functional Polyesters and Polyhydroxyalkanoates (PHAs)
The ring-opening polymerization of this compound leads to the formation of poly(3-hydroxyheptanoate), which is a type of polyhydroxyalkanoate (PHA). PHAs are a class of biodegradable and biocompatible polyesters naturally produced by microorganisms. The chemical synthesis of PHAs via ROP of lactones offers greater control over the polymer's molecular weight, architecture, and composition compared to bacterial fermentation.
By utilizing this compound as a monomer, it is possible to synthesize functional polyesters with a chiral pendant propyl group. This side chain can influence the polymer's properties, such as its solubility, thermal characteristics, and degradation rate. Furthermore, the synthesis of copolymers containing 3-hydroxyheptanoate units allows for the creation of a wide range of materials with tunable properties, bridging the gap between different classes of PHAs and expanding their application scope in fields such as biomedicine and sustainable packaging.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-γ-heptalactone |
| ε-caprolactone |
| α-Angelica lactone |
| Poly(3-hydroxyheptanoate) |
Role As a Chiral Synthon in Complex Organic Synthesis
Utilization in Natural Product Total Synthesis Strategies
While chiral γ-lactones are a common motif in natural products and are widely employed as intermediates in their synthesis, specific examples detailing the use of (5S)-5-propyloxolan-2-one as a starting material in the total synthesis of other complex natural products are not extensively documented in readily available literature. The "chiron approach," which utilizes readily available chiral molecules from nature to build complex targets, is a well-established strategy, and chiral lactones are a key class of these building blocks. researchgate.netsemanticscholar.org However, the direct incorporation of the (5S)-5-propyl substituted scaffold into a published total synthesis of a different natural product is not prominently reported.
Precursors for Chiral Pharmaceutical Intermediates
The true value of the 5-propyloxolan-2-one scaffold is highlighted in its application as a precursor to chiral pharmaceutical intermediates. The stereochemistry at the C5 position is crucial for inducing the desired chirality in the final active pharmaceutical ingredient (API). The synthesis of derivatives of racetams, a class of nootropic drugs, serves as a primary example of its utility.
The synthesis of Brivaracetam, a third-generation antiepileptic drug, is a notable application that underscores the importance of the 4-propyl-substituted γ-lactone scaffold. researchgate.net It is critical to note that the specific enantiomer required for the synthesis of the clinically approved Brivaracetam is the (4R)-stereoisomer, which corresponds to (5R)-5-propyloxolan-2-one. researchgate.netnih.govnih.gov This enantiomer serves as a key precursor to the (R)-4-propylpyrrolidin-2-one intermediate, which forms the core of the Brivaracetam molecule. nih.gov
Several synthetic routes to Brivaracetam rely on this chiral lactone. One common strategy involves the ring-opening of the (R)-lactone followed by a series of transformations to form the desired pyrrolidinone ring. For instance, (R)-4-propyldihydrofuran-2(3H)-one can be produced via the reduction and subsequent cyclization of (R)-3-(methoxycarbonyl)hexanoic acid. nih.gov The resulting chiral lactone is then subjected to nucleophilic ring-opening to install the necessary functionality for cyclization into the lactam core of Brivaracetam. nih.gov Although the (5S)-enantiomer is not directly used for the approved form of Brivaracetam, its synthesis and the development of stereoselective routes to both enantiomers are of significant interest, as different stereoisomers can exhibit distinct pharmacological activities.
Preparation of Diverse Chiral Building Blocks from Lactone Scaffolds
The chemical reactivity of the lactone ring in this compound allows for its conversion into a variety of other useful chiral building blocks. Ring-opening and ring-expansion reactions are powerful strategies to transform the initial five-membered lactone into different carbocyclic and heterocyclic scaffolds while retaining the crucial stereochemical information.
The lactone carbonyl of this compound can be attacked by various nucleophiles to achieve regioselective ring-opening. While specific literature examples detailing the reaction with sulfur nucleophiles are sparse, the general reactivity of γ-lactones suggests a viable pathway to chiral 1,4-sulfanylalcohols. Treatment of the lactone with a thiol (R-SH) under basic conditions would lead to the formation of a 4-hydroxy thioester. Subsequent reduction of the thioester moiety, for example with a mild reducing agent like sodium borohydride, would yield the corresponding chiral 1,4-sulfanylalcohol, (S)-1-sulfanylheptan-4-ol. These synthons are valuable in medicinal chemistry and materials science due to the unique properties conferred by the sulfur atom.
This compound can serve as a precursor for larger, chiral ring systems through established ring expansion methodologies. These reactions typically involve the conversion of the lactone to a cyclic ketone, followed by rearrangement.
Baeyer-Villiger Oxidation: A hypothetical but chemically sound route to a chiral C6 caprolactone (B156226) would involve the transformation of the (5S)-lactone into a chiral (S)-3-propylcyclopentanone. This ketone could then undergo a Baeyer-Villiger oxidation using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction typically involves the migration of the more substituted carbon, which would lead to the formation of a chiral six-membered ε-caprolactone derivative, (S)-6-propyl-oxepan-2-one. organic-chemistry.org
Beckmann or Schmidt Rearrangement: To access chiral C6 and C7 nitrogen-containing heterocycles (lactams), the intermediate (S)-3-propylcyclopentanone could be converted to its oxime. Treatment of this oxime with acid would initiate a Beckmann rearrangement, inserting a nitrogen atom into the ring to form a six-membered piperidin-2-one (δ-lactam). researchgate.net Alternatively, direct treatment of the cyclic ketone with hydrazoic acid (HN₃) in a Schmidt reaction would achieve the same transformation, yielding a chiral piperidone. These methods provide a pathway from the five-membered lactone scaffold to valuable six- and seven-membered chiral lactams. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
